5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol
Description
5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-ethoxyphenoxy group at the 5-position and a 5-ethoxyphenol moiety at the 4-position. The ethoxy substituents at both the phenol and phenoxy groups likely enhance lipophilicity, influencing its pharmacokinetic properties compared to analogs with smaller substituents (e.g., methoxy or methyl groups) .
Properties
IUPAC Name |
5-ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-14-9-10-15(16(23)11-14)20-19(12-21-13-22-20)26-18-8-6-5-7-17(18)25-4-2/h5-13,23H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCYFTTVJBOJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3OCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrimidinyl group, followed by the introduction of the ethoxyphenoxy group. The final step involves the attachment of the ethoxy group to the phenol ring. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and ensuring the quality of the product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of hydroquinones. Substitution reactions may produce various substituted phenols and pyrimidines.
Scientific Research Applications
5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies from verified sources.
Anticancer Activity
This compound has shown potential as an anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In vitro studies demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis, as evidenced by increased levels of caspase-3 and PARP cleavage .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This action may help in the treatment of inflammatory diseases.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | COX-1 |
| This compound | 20 | COX-2 |
Antimicrobial Properties
Studies have indicated that this compound possesses antimicrobial activity against various pathogens, including bacteria and fungi. It disrupts microbial cell membranes, leading to cell death.
Case Study:
A study on the efficacy against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting significant antibacterial potential .
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases.
Data Table: Neuroprotective Activity
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
- 5-((3,4-Dichlorobenzyl)oxy)-2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol (CAS 898923-44-9): Features a 3,4-dichlorobenzyloxy group on the phenol ring and a methoxy group on the phenoxy substituent. Molecular Formula: C₂₅H₂₀Cl₂N₃O₄; Molecular Weight: 497.35 g/mol.
- 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol (CAS 903862-20-4): Contains a 4-methoxyphenoxy group and a 2-methylbenzyloxy substituent. The methyl group on the benzyl moiety may improve metabolic stability, while the methoxy group offers moderate polarity . Molecular Formula: C₂₅H₂₂N₂O₄; Molecular Weight: 414.46 g/mol.
Ethoxy vs. Methoxy Substituents
- The larger ethoxy substituent may reduce rotational freedom, affecting conformational adaptability during target binding.
Functional Analogues: Diaryl Pyrimidine Derivatives
- AP-NP (2-(2-amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol): A naphthyl substituent at the pyrimidine 5-position confers strong π-π stacking interactions, critical for inhibiting the hACE2-S protein interface (binding free energy: −9.8 kcal/mol) . Molecular Formula: C₂₁H₁₆N₃O; Molecular Weight: 334.38 g/mol.
- AP-4-Me-Ph (2-(2-amino-5-(p-tolyl)pyrimidin-4-yl)phenol): A p-tolyl group enhances steric complementarity in hydrophobic binding pockets but lacks the ethoxy group’s electron-donating effects .
Biological Activity
5-Ethoxy-2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]phenol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a pyrimidine ring substituted with ethoxy and phenoxy groups. The molecular formula is CHNO, with a molecular weight of approximately 314.39 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Antioxidant Properties : The presence of phenolic structures in the compound contributes to its antioxidant activity, allowing it to scavenge free radicals and reduce oxidative stress in cells.
- Cell Proliferation Modulation : Studies suggest that this compound can influence cell cycle progression in certain cancer cell lines, potentially leading to apoptosis (programmed cell death).
Efficacy in Cell Lines
A series of studies have evaluated the efficacy of this compound in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| HeLa (Cervical) | 12.7 | Inhibition of COX enzymes |
| A549 (Lung) | 10.4 | Antioxidant activity |
Case Studies
- Liver Regeneration : A study demonstrated that this compound promotes liver regeneration in animal models following partial hepatectomy. The mechanism was linked to enhanced hepatocyte proliferation and reduced apoptosis .
- Anti-inflammatory Effects : In a controlled trial involving inflammatory bowel disease models, this compound significantly reduced inflammation markers and improved histological scores compared to control groups .
- Neuroprotective Effects : Research has indicated that the compound may exert neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation within neuronal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
